4-ethoxy-N-phenethylnaphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

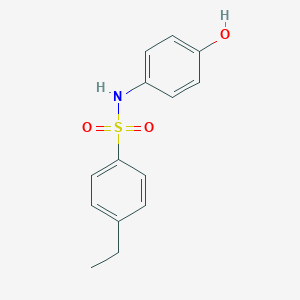

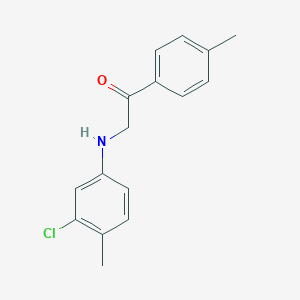

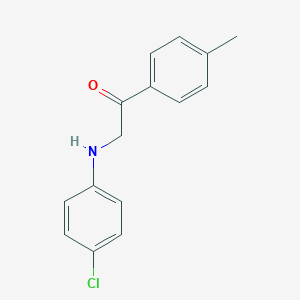

4-ethoxy-N-phenethylnaphthalene-1-sulfonamide is a chemical compound with potential applications in scientific research. It has the molecular formula C20H21NO3S and a molecular weight of 355.45 .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide consists of a naphthalene ring substituted with an ethoxy group at the 4-position and a phenethylsulfonamide group at the 1-position .科学的研究の応用

Synthesis and Characterization

Synthesis and Structural Analysis : Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized and characterized through various techniques, including FTIR, NMR, X-ray diffraction, and thermal analysis. These compounds have been studied for their molecular geometry, vibrational frequencies, and electronic properties, demonstrating their potential in materials science and molecular engineering (Sarojini et al., 2012).

Novel Sulfonamide Derivatives : Research on new sulfonamide derivatives has revealed their complex structures through spectroscopic methods and X-ray crystallography. These studies contribute to the understanding of hydrogen bonding and molecular interactions in these compounds (Danish et al., 2021).

Environmental Applications

Adsorption and Environmental Remediation : Sulfonamide antibiotics, including sulfapyridine and sulfamethoxazole, have been studied for their adsorption properties using multiwalled carbon nanotubes. This research is vital for understanding the removal of antibiotics from aqueous solutions, highlighting the environmental applications of sulfonamide compounds in water treatment technologies (Ji et al., 2009).

Pharmacological and Biological Applications

Antimicrobial Properties : The synthesis of novel 2-pyridones containing sulfonamide moiety has been explored for their expected bactericidal and fungicidal activities. Such research underscores the ongoing interest in sulfonamide derivatives for developing new antimicrobial agents (El-Mariah et al., 2008).

Biomedical Imaging : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging, particularly for imaging human CCR8. This research indicates the utility of sulfonamide derivatives in diagnostic imaging and the exploration of new PET agents (Wang et al., 2008).

作用機序

Target of Action

The primary targets of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, a sulfonamide derivative, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, exhibit their pharmacological activities by inhibiting these target enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects observed.

Pharmacokinetics

The pharmacokinetics of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide’s action are primarily due to the inhibition of its target enzymes. This can lead to a range of effects, from the reduction of intraocular pressure in the case of glaucoma to the inhibition of bacterial growth in the case of infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-ethoxy-N-phenethylnaphthalene-1-sulfonamide. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, factors such as pH and temperature can influence the stability of the compound .

特性

IUPAC Name |

4-ethoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-2-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-14-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHHASCWJIWVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)

![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)

![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)